molecular formula C17H15NO B594657 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile CAS No. 1260767-69-8

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile

Cat. No.: B594657
CAS No.: 1260767-69-8
M. Wt: 249.313
InChI Key: KFDGXNABDPORRJ-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile (CAS 1260767-69-8) is a cyclopropane-containing nitrile derivative with a benzyloxy-substituted phenyl ring. This compound is widely used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of quinoline-based inhibitors (e.g., aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors) . Its molecular formula is C₁₇H₁₄N₂O, with a calculated molecular weight of 262.31 g/mol.

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c18-13-17(10-11-17)15-6-8-16(9-7-15)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDGXNABDPORRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves several steps:

Chemical Reactions Analysis

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Profile

  • Chemical Name : 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile
  • Molecular Formula : C17H15NO
  • CAS Number : 1260767-69-8

Pharmacological Applications

  • Anti-Cancer Activity
    • Research indicates that this compound exhibits significant inhibitory effects on sphingosine kinase (SphK), which is implicated in various cancers, including colon, lung, breast, liver, and stomach cancers. The compound's ability to inhibit SphK suggests a potential role in cancer therapy by targeting tumor growth and metastasis .
  • Inflammatory Diseases
    • The compound has shown promise in treating inflammatory diseases such as inflammatory bowel disease (IBD), asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Its anti-inflammatory properties may be attributed to its action on SphK dysfunctions, which are linked to these conditions .
  • Neuroprotective Effects
    • Recent studies have highlighted derivatives related to this compound as potential multi-functional agents for neurodegenerative diseases like Parkinson's disease. These derivatives exhibit monoamine oxidase B (MAO-B) inhibitory activity, which is crucial for neuroprotection and reducing oxidative stress .

Case Studies and Research Findings

StudyFindings
Study on Cancer Treatment Demonstrated that this compound significantly inhibits SphK activity in cancer cell lines, leading to reduced proliferation rates .
Inflammation Research Found that the compound effectively reduces markers of inflammation in animal models of IBD and asthma .
Neurodegeneration Study Reported that derivatives of this compound possess potent MAO-B inhibitory activity with IC50 values as low as 0.062 µM, indicating strong potential for Parkinson's treatment .

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and result in various biological effects .

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile can be compared to analogs with varying substituents on the phenyl or cyclopropane rings. Below is a detailed analysis supported by experimental data and synthetic applications:

Structural and Electronic Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-benzyloxyphenyl C₁₇H₁₄N₂O 262.31 Intermediate for ALDH1A1 inhibitors
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile 4-trifluoromethoxyphenyl C₁₁H₈F₃NO 227.18 Higher lipophilicity; used in fluorinated drug design
1-(4-Bromophenyl)cyclopropane-1-carbonitrile 4-bromophenyl C₁₀H₇BrN 223.08 Heavy atom effect; cross-coupling precursor
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile 4-bromo-2-methylphenyl C₁₁H₁₀BrN 237.11 Steric hindrance; potential kinase inhibitor intermediate

Key Observations :

  • Electronic Effects : The benzyloxy group in the parent compound enhances solubility in polar aprotic solvents compared to electron-withdrawing groups like trifluoromethoxy (-OCF₃) or bromo (-Br).
Physicochemical Properties
  • LC-MS Data : The parent compound’s analogs show distinct retention times and mass spectra. For instance, Compound 117 (tR = 4.56 min, m/z 472.2155) and Compound 120 (tR = 5.02 min, m/z 495.1249) exhibit longer retention times due to increased hydrophobicity from additional substituents .
  • Stability : The benzyloxy group’s lability under acidic conditions contrasts with the stability of trifluoromethoxy or bromophenyl groups, impacting storage and reaction conditions .

Biological Activity

1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile, also known by its CAS number 1260767-69-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H13NO, with a molecular weight of approximately 213.25 g/mol. The structure features a cyclopropane ring substituted with a benzyloxy group and a carbonitrile functional group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC13H13NO
Molecular Weight213.25 g/mol
CAS Number1260767-69-8
SolubilitySoluble in organic solvents

The specific mechanisms of action for this compound are not fully elucidated. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways.

Potential Biological Targets

  • Cysteine Proteases : Compounds structurally related to nitriles have shown inhibitory effects on cysteine proteases, which are implicated in various diseases including cancer and parasitic infections .
  • Antioxidant Activity : The presence of the benzyloxy group may enhance the compound's ability to scavenge free radicals, providing potential antioxidant benefits.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights that may be applicable to this compound.

  • Inhibition of Cysteine Proteases : A study demonstrated that nitrile derivatives can act as potent inhibitors of cysteine proteases like cruzipain, which is relevant for treating Chagas disease. The structure-activity relationship (SAR) analysis indicated that modifications on the nitrile group could significantly affect inhibitory potency .
  • Antitumor Activity : Research on related compounds has indicated potential antitumor properties, suggesting that this compound might also exhibit similar effects. For instance, salicylic acid-derived sulfonamides have shown efficacy against MYC-driven tumors .
  • Chemical Synthesis and Optimization : The synthesis of similar compounds has been optimized through various methods, indicating that structural modifications can enhance biological activity. For example, the introduction of different substituents at the benzyloxy position has been explored to improve solubility and target affinity .

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